![molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1](/img/structure/B1310622.png)
Spiro[chroman-2,1'-cyclohexan]-4-one
Vue d'ensemble
Description
Spiro[chroman-2,1’-cyclohexan]-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,1’-cyclohexan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a chroman derivative with a cyclohexanone derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spiro[chroman-2,1’-cyclohexan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic lactones or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, lactones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Spiro[chroman-2,1’-cyclohexan]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and chiral ligands used in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of spiro[chroman-2,1’-cyclohexan]-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,2’-indole]: Another spirocyclic compound with a similar structural motif but different ring systems.
Spiro[chroman-2,1’-pyrrolidine]: A spirocyclic compound with a chroman and pyrrolidine ring system.
Uniqueness
Spiro[chroman-2,1’-cyclohexan]-4-one is unique due to its specific combination of chroman and cyclohexanone rings, which imparts distinct chemical and physical properties. Its three-dimensional structure provides a versatile platform for the development of novel compounds with diverse applications in various fields.
Propriétés
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the Spiro[chroman-2,1'-cyclohexan]-4-one derivatives synthesized and investigated for antimicrobial activity?
A1: The research [, ] focuses on synthesizing novel this compound derivatives incorporating various heterocyclic rings like thiadiazoles and selenadiazoles. These studies highlight the importance of the spirocyclic core structure and explore how modifications with different heterocyclic systems can influence antimicrobial activity. For instance, one study [] synthesized spiro[chromeno[4,3-d][1,2,3]thiadiazole-4,1’-cyclohexane and spiro[chromeno[4,3-d][1,2,3]selenadiazole-4,1’-cyclohexane derivatives, incorporating thiadiazole and selenadiazole rings into the this compound core.
Q2: What were the main findings regarding the antimicrobial activity of the synthesized this compound derivatives?
A2: While the provided abstracts [, ] don't detail specific antimicrobial activity results, they indicate that the synthesized this compound derivatives were tested for such activity. The research likely investigated the effectiveness of these compounds against various bacterial and fungal strains. Further exploration of the full research articles would be needed to understand the specific antimicrobial effects observed and the potential mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
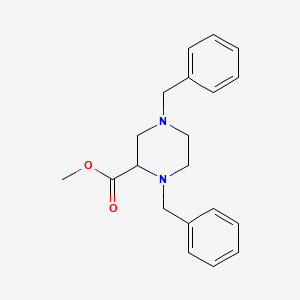
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
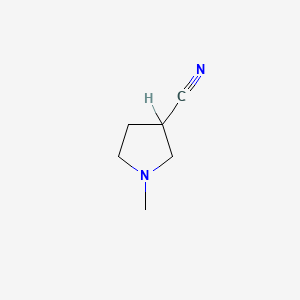
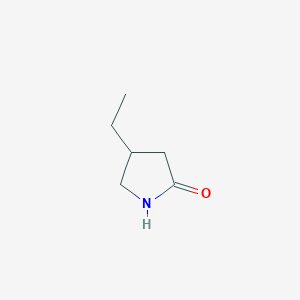
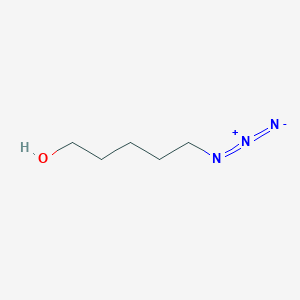
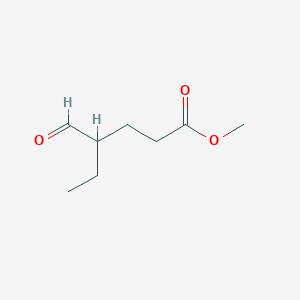
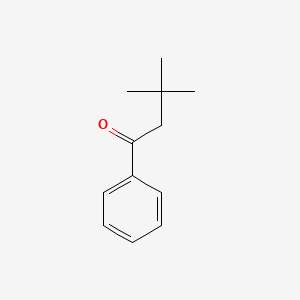
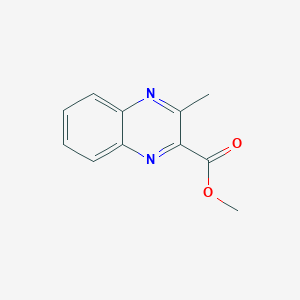
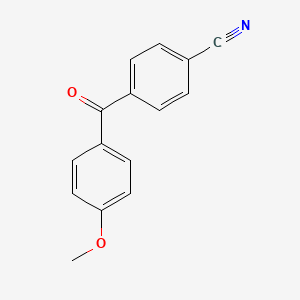
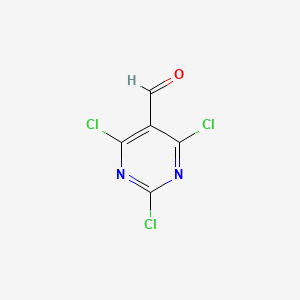
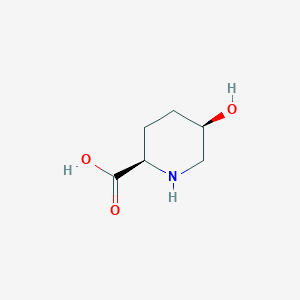
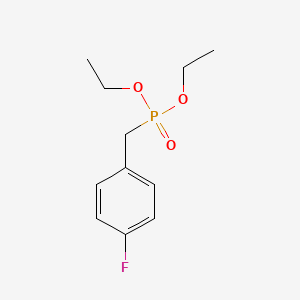
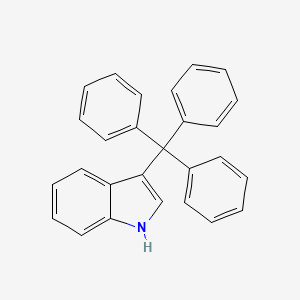
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
